Epoxy Exemestane (Isomère 6-Alpha)

Vue d'ensemble

Description

Applications De Recherche Scientifique

Chemistry

- Analytical Reference Standard : The compound is utilized as a reference standard in analytical method development and validation. Its unique chemical structure allows for precise calibration in various analytical techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS).

Biology

- Biological Activity Studies : Research has indicated that Epoxy Exemestane (6-Alfa Isomer) exhibits significant biological activity. It has been studied for its potential anti-cancer properties, particularly in breast cancer models where estrogen levels are critical.

- Mechanistic Insights : Studies suggest that the compound may induce apoptosis in cancer cells through mitochondrial pathways, a mechanism similar to other epoxide-bearing compounds .

Medicine

- Therapeutic Role : As a metabolite of Exemestane, Epoxy Exemestane (6-Alfa Isomer) plays a role in the therapeutic efficacy of aromatase inhibitors in breast cancer treatment. Its ability to decrease estrogen synthesis makes it a valuable compound in managing hormone-sensitive tumors.

- Quality Control in Pharmaceutical Production : The compound is also employed in quality control processes for pharmaceutical products containing Exemestane, ensuring consistency and purity.

Table 1: Summary of Key Research Findings

Mécanisme D'action

Target of Action

Epoxy Exemestane (6-Alfa Isomer) is a metabolite of Exemestane , which is a third-generation, irreversible steroidal aromatase inhibitor . The primary target of this compound is the aromatase enzyme . This enzyme plays a crucial role in the conversion of androgens to estrogens in both pre- and postmenopausal women .

Mode of Action

The compound works by binding irreversibly to the active site of the aromatase enzyme, resulting in permanent inhibition . This binding leads to the degradation of the aromatase enzyme, thereby reducing the conversion of androgens to estrogens .

Biochemical Pathways

The primary biochemical pathway affected by Epoxy Exemestane (6-Alfa Isomer) is the aromatase pathway . By inhibiting the aromatase enzyme, the compound reduces the levels of estrogen in the body . This reduction can have significant downstream effects, particularly in the context of estrogen-dependent breast cancer cell growth .

Result of Action

The primary result of Epoxy Exemestane (6-Alfa Isomer)'s action is a decrease in estrogen levels in the body . This decrease can inhibit the growth of estrogen-dependent breast cancer cells , making it a valuable tool in the treatment of certain types of breast cancer.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Epoxy Exemestane (6-Alfa Isomer) involves the epoxidation of Exemestane. The reaction typically uses peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions . The reaction proceeds through the formation of an epoxide ring at the 6,7-position of the Exemestane molecule.

Industrial Production Methods

Industrial production of Epoxy Exemestane (6-Alfa Isomer) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Epoxy Exemestane (6-Alfa Isomer) undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form different derivatives.

Reduction: Reduction reactions can open the epoxide ring, leading to the formation of diols.

Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of various substituted products.

Common Reagents and Conditions

Oxidation: m-Chloroperbenzoic acid (m-CPBA) is commonly used for the epoxidation of Exemestane.

Substitution: Nucleophiles such as amines or thiols can react with the epoxide ring under basic conditions.

Major Products

The major products formed from these reactions include various epoxide derivatives, diols, and substituted compounds depending on the reagents and conditions used .

Comparaison Avec Des Composés Similaires

Similar Compounds

Exemestane: The parent compound, used as an aromatase inhibitor in breast cancer treatment.

Epoxy Exemestane (6-Beta Isomer): Another isomer of Epoxy Exemestane with similar properties.

6-Methyleneandrosta-1,4-diene-3,17-dione: A related compound with similar biological activity.

Uniqueness

Epoxy Exemestane (6-Alfa Isomer) is unique due to its specific epoxide configuration at the 6,7-position, which differentiates it from other isomers and related compounds . This unique structure contributes to its distinct chemical and biological properties .

Activité Biologique

Epoxy Exemestane (6-Alfa Isomer) is a significant metabolite of Exemestane, a third-generation aromatase inhibitor widely used in the treatment of estrogen receptor-positive breast cancer. Understanding the biological activity of this compound is crucial for its therapeutic applications and potential side effects.

Overview of Exemestane and Its Metabolite

Exemestane functions by irreversibly inhibiting the aromatase enzyme, which is essential for estrogen synthesis. This inhibition leads to a reduction in circulating estrogen levels, thereby slowing the growth of estrogen-dependent tumors. The 6-Alfa Isomer of Epoxy Exemestane plays a pivotal role in this mechanism, as it is formed during the metabolism of Exemestane.

Target Enzyme : Aromatase

Mode of Action : Epoxy Exemestane binds irreversibly to the active site of the aromatase enzyme, leading to permanent inhibition. This results in decreased estrogen production, which is critical for managing hormone-sensitive cancers.

Biochemical Pathways

The primary biochemical pathway affected by Epoxy Exemestane is the aromatase pathway, where it acts as a competitive inhibitor. The compound's action leads to significant decreases in estrogen levels, impacting tumor growth dynamics.

Pharmacokinetics

- Molecular Formula : C20H24O

- Molecular Weight : 312.4 g/mol

- Half-life : Approximately 24 hours

- Bioavailability : 42% when administered orally

In Vitro Studies

- Apoptosis Induction : Recent studies have indicated that epoxy-containing compounds can induce apoptosis in cancer cells. For instance, similar compounds have demonstrated IC50 values ranging from 0.7 to 4.1 µM in various cancer cell lines, suggesting that Epoxy Exemestane may also exhibit potent apoptotic effects on tumor cells .

- Metabolic Pathways : Research has shown that human liver cytosolic enzymes such as CBR1 and AKR1Cs are involved in the metabolism of Exemestane to its active metabolites, including Epoxy Exemestane. Variants in these enzymes can significantly affect metabolite production and overall drug efficacy .

Clinical Implications

Exemestane has been associated with a 65% decrease in invasive breast cancer incidence among high-risk postmenopausal women when used as a chemopreventative agent . The role of its metabolites, particularly Epoxy Exemestane, is crucial in understanding long-term treatment outcomes.

Comparative Analysis of Metabolites

| Metabolite | Activity | Formation Pathway |

|---|---|---|

| Epoxy Exemestane | Aromatase inhibition | Formed during hepatic metabolism of Exemestane |

| 17β-Dihydroexemestane | Active metabolite | Reduced by cytosolic reductases |

| Cysteine Conjugates | Major urinary metabolites | Glutathione conjugation followed by enzymatic reactions |

Propriétés

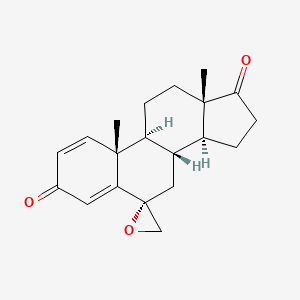

IUPAC Name |

(6S,8R,9S,10R,13S,14S)-10,13-dimethylspiro[7,8,9,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-6,2'-oxirane]-3,17-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O3/c1-18-7-5-12(21)9-16(18)20(11-23-20)10-13-14-3-4-17(22)19(14,2)8-6-15(13)18/h5,7,9,13-15H,3-4,6,8,10-11H2,1-2H3/t13-,14-,15-,18+,19-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFNJDRLFFJDJAC-JKAPWZSASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CC4(CO4)C5=CC(=O)C=CC35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@@]4(CO4)C5=CC(=O)C=C[C@]35C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.